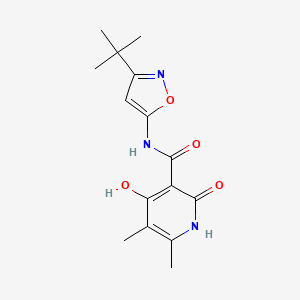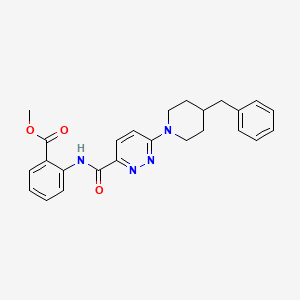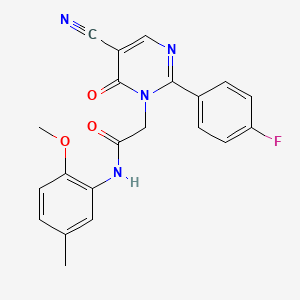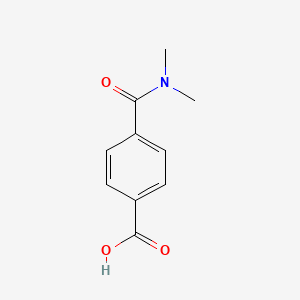
4-(二甲基氨基羰基)苯甲酸
描述
4-(dimethylcarbamoyl)benzoic Acid is a chemical compound with the molecular formula C10H11NO3 . It contains a total of 25 bonds, including 14 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 tertiary amide (aromatic), and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of 4-(dimethylcarbamoyl)benzoic Acid includes a six-membered aromatic ring, a carboxylic acid group, and a tertiary amide group . The molecule contains a total of 25 bonds, including 14 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(dimethylcarbamoyl)benzoic Acid include a molecular weight of 207.23 . It is a powder at room temperature .
科学研究应用
聚合物改性和性质
4-(二甲基氨基羰基)苯甲酸已用于聚合物的改性。例如,聚二甲基硅氧烷已用苯甲酸片段改性,包括 4-(二甲基乙烯基甲硅烷基)苯甲酸等衍生物。这种改性会改变聚合物的热学和流变学性质,例如改变玻璃化转变温度并防止结晶。这些变化增强了聚合物链内的分子间相互作用,影响了材料的物理特性(Gorodov 等人,2018 年)。
二元体系中的相行为
研究探索了含有 4-取代苯甲酸的二元体系的相行为。这些体系中混合二聚体的形成会影响结晶和液晶相。这对于了解这些苯甲酸衍生物在各种工业和科学背景下的材料特性和潜在应用至关重要(Roman 等人,2008 年)。
反应中的化学振荡
在化学动力学背景下,研究调查了 4-(N,N-二甲基氨基)苯甲酸的溴化和氧化。这项研究有助于我们理解反应中的瞬态化学振荡,这是物理化学的一个基本方面,对开发新的化学工艺和材料具有影响(Bell 和 Wang,2015 年)。
压力诱导的质子转移变化
在高压下研究苯甲酸有助于深入了解质子转移反应,这在许多化学和生物过程中至关重要。这些研究有助于理解压力等环境条件如何影响分子相互作用和反应,这可能对化学和材料科学产生广泛的影响(Kurzydłowski,2022 年)。
新型敏化剂的开发
在材料科学领域,4-(N,N-二甲基氨基)苯甲酸的衍生物已用于开发新的敏化剂,用于染料敏化太阳能电池 (DSSC) 等应用。这项研究通过探索用于高效能量转换的新材料,为可再生能源技术做出了贡献(Naik 等人,2018 年)。
食品安全中的监测和管理
苯甲酸衍生物,包括 4-(二甲基氨基羰基)苯甲酸,在食品安全中具有重要意义。已经开发了食品中苯甲酸残留的快速检测和监测技术,有助于确保食品安全和符合监管标准(Lin 等人,2020 年)。
安全和危害
The safety data sheet for a related compound, 4-(Dimethylamino)benzoic acid, indicates that it may cause skin irritation, serious eye damage, and respiratory irritation . It is advised to avoid breathing dust, to wash skin thoroughly after handling, and to wear protective gloves, eye protection, and face protection .
属性
IUPAC Name |
4-(dimethylcarbamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-11(2)9(12)7-3-5-8(6-4-7)10(13)14/h3-6H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIJETBHEKJGOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylcarbamoyl)benzoic Acid | |
CAS RN |
34231-49-7 | |
| Record name | 4-(dimethylcarbamoyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


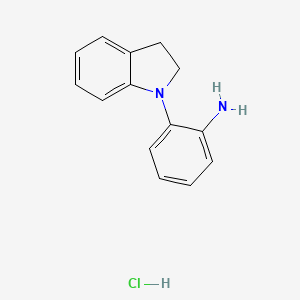
![2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2583090.png)

![(3E)-3-{[(3-chloro-4-methylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2583094.png)
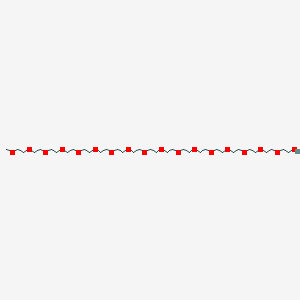

![2-bromo-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2583097.png)


